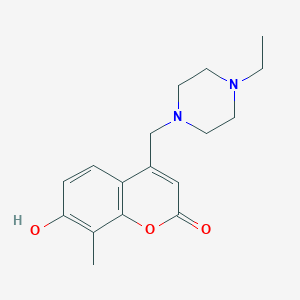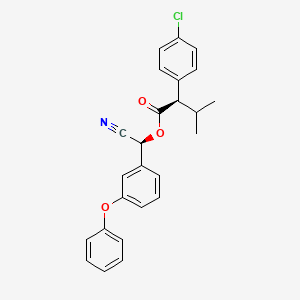
2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It is a thiadiazole derivative that has been shown to have promising results in various scientific studies. In
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The 1,3,4-thiadiazole core is recognized for its pharmacological significance, with derivatives showing various biological activities (Gür et al., 2020). Compounds incorporating the 1,3,4-thiadiazole motif have been explored for their antiproliferative, antimicrobial, and DNA-protective properties. For instance, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have demonstrated high DNA protective ability and significant antimicrobial activity against various pathogens, as well as cytotoxicity against cancer cell lines.
Pharmaceutical Research
In pharmaceutical research, the incorporation of azetidinone and isoquinoline groups into compounds has been linked to antimicrobial and anticancer activities. Azetidinone derivatives have been synthesized for their potential as antimicrobial agents (Mistry & Jauhari, 2013). Similarly, isoquinoline derivatives have been investigated for their cytotoxic activities against human cancer cells, highlighting the structural versatility and therapeutic potential of these scaffolds (Valderrama et al., 2016).
Synthetic Chemistry and Drug Design
The synthesis and characterization of compounds featuring thiadiazole, azetidinone, and isoquinoline groups have contributed to advancements in drug design and synthetic chemistry. These efforts include the development of novel methodologies for constructing complex molecules with potential therapeutic applications, ranging from anticancer and antimicrobial agents to inhibitors of specific enzymes (Girard et al., 1989).
Eigenschaften
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-11-16-17-15(20-11)19-9-14(10-19)18-7-6-12-4-2-3-5-13(12)8-18/h2-5,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVUQWXGITXWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2844919.png)

![4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2844922.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2844926.png)
![2-(benzylthio)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2844927.png)
![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2844929.png)

![5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844933.png)
![N-{2-[(4-methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2844934.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2844935.png)